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Compound of Interest

Compound Name: 2-Bromo-4-isopropoxyaniline

CAS No.: 401567-27-9

Cat. No.: B3135504

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Abstract

2-Bromo-4-isopropoxyaniline is a key building block and versatile intermediate in the synthesis of high-value compounds within the pharmaceutical and agrochemical industries.[1] [2] Its structural features, including a reactive bromine atom and a nucleophilic amino group, make it an ideal precursor for constructing more complex molecular architectures through various cross-coupling and derivatization reactions.[1] This document provides a robust, detailed, and scalable protocol for the synthesis of **2-Bromo-4-isopropoxyaniline** from the commercially available starting material, 4-isopropoxyaniline. The methodology emphasizes process control, safety, and high-yield production, making it suitable for researchers and process chemists in drug development and industrial settings.

Introduction: The Strategic Importance of 2-Bromo-4-isopropoxyaniline

Substituted anilines are foundational components in modern chemistry, serving as precursors to a vast array of dyes, polymers, and specialty chemicals.[3] Within this class, halogenated alkoxy-anilines are of particular interest in medicinal chemistry. The title compound, **2-Bromo-4-isopropoxyaniline** (CAS No. 191602-43-4), is a prime example.[4][5] The bromine atom serves as a synthetic "handle" for further functionalization, most commonly through palladium-catalyzed cross-coupling reactions, while the aniline moiety allows for amide bond formation, diazotization, and other classical transformations.

The synthesis strategy detailed herein focuses on the regioselective bromination of 4-isopropoxyaniline. This approach is favored for its atom economy and straightforward execution. The selection of N-Bromosuccinimide (NBS) as the brominating agent is a critical decision for scale-up.[6][7] Unlike elemental bromine, which is a highly corrosive and volatile liquid requiring specialized handling protocols, NBS is a crystalline solid that is easier and safer to handle in a large-scale setting.[8][9] It provides a slow, controlled source of electrophilic bromine, which enhances selectivity and minimizes the formation of di-brominated and other impurities.[9]

Reaction Scheme & Mechanism

The synthesis proceeds via an electrophilic aromatic substitution reaction. The potent electron-donating effects of the amino (-NH₂) and isopropoxy (-OCH(CH₃)₂) groups strongly activate the aromatic ring, directing the incoming electrophile (bromine) to the ortho and para positions. Since the para position is blocked by the isopropoxy group, bromination occurs selectively at one of the ortho positions.

Caption: Regioselective bromination of 4-isopropoxyaniline using NBS.

Materials and Equipment

Reagents and Chemicals

Reagent	CAS Number	Molecular Weight (g/mol)	Recommended Purity
4-Isopropoxyaniline	7664-66-6	151.21	≥98%
N-Bromosuccinimide (NBS)	128-08-5	177.98	≥99% (recrystallized if necessary)
Acetonitrile (ACN)	75-05-8	41.05	Anhydrous, ≥99.8%
Ethyl Acetate (EtOAc)	141-78-6	88.11	ACS Grade
Saturated Sodium Bicarbonate (NaHCO ₃)	144-55-8	84.01	Aqueous Solution
Brine (Saturated NaCl)	7647-14-5	58.44	Aqueous Solution
Anhydrous Sodium Sulfate (Na ₂ SO ₄)	7757-82-6	142.04	Granular, ≥99%
Hexanes	110-54-3	86.18	ACS Grade

Equipment

- Glass-lined or stainless steel reactor (10 L - 50 L capacity) equipped with a mechanical overhead stirrer, temperature probe (thermocouple), nitrogen inlet, and baffled interior.
- Heating/cooling circulator for reactor jacket temperature control.
- Solid addition funnel or powder dispenser for controlled addition of NBS.
- Large separatory funnel (≥20 L).
- Filtration apparatus (Büchner funnel or Nutsche filter).
- Rotary evaporator with a large-capacity flask (≥10 L).
- Recrystallization vessel.

- Vacuum oven.
- Analytical balance.
- Thin Layer Chromatography (TLC) equipment (plates, developing chamber, UV lamp).

Detailed Scale-Up Synthesis Protocol

This protocol is designed for a 1 kg scale synthesis of the target compound. Adjustments to reagent quantities and equipment size should be made proportionally for different scales.

Step 1: Reactor Preparation and Charging

- Ensure the reactor is clean, dry, and purged with an inert atmosphere (nitrogen).
- Charge the reactor with 4-isopropoxyaniline (1.00 kg, 6.61 mol, 1.0 eq).
- Add anhydrous acetonitrile (8.0 L) to the reactor.
- Begin stirring at a moderate speed (e.g., 150-200 RPM) to ensure the starting material fully dissolves.
- Cool the reaction mixture to 0-5 °C using the jacketed cooling system.

Causality Note: Starting at a low temperature is crucial to control the exothermic nature of the bromination and to maximize para-selectivity, minimizing the formation of over-brominated side products. Acetonitrile is chosen as the solvent for its ability to dissolve the starting material and its suitable polarity for the reaction.

Step 2: Controlled Addition of N-Bromosuccinimide (NBS)

- Weigh N-Bromosuccinimide (1.23 kg, 6.94 mol, 1.05 eq) in a dry container.
- Add the NBS to the reaction mixture portion-wise over a period of 2-3 hours using a solid addition funnel.
- Maintain the internal temperature of the reactor between 0-5 °C throughout the addition.

Causality Note: A slight excess of NBS ensures the complete consumption of the starting material. The slow, portion-wise addition is the most critical process parameter. It prevents a rapid temperature spike (exotherm), which could lead to a runaway reaction and the formation of impurities.[1]

Step 3: Reaction Monitoring

- After the NBS addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
 - Eluent System: 3:1 Hexanes/Ethyl Acetate.
 - Visualization: UV light (254 nm).
 - Procedure: Withdraw a small aliquot of the reaction mixture, quench with a drop of sodium thiosulfate solution, and spot on a TLC plate against a spot of the starting material. The reaction is complete when the starting material spot is no longer visible.

Step 4: Reaction Quench and Work-Up

- Once the reaction is complete, slowly pour the reaction mixture into a separate vessel containing a stirred solution of saturated sodium bicarbonate (10 L). This will quench any remaining reactive bromine species and neutralize any acidic byproducts.
- Transfer the biphasic mixture to a large separatory funnel.
- Extract the aqueous layer with ethyl acetate (3 x 5 L).
- Combine the organic layers.
- Wash the combined organic layers sequentially with:
 - Deionized water (5 L)
 - Saturated brine solution (5 L)

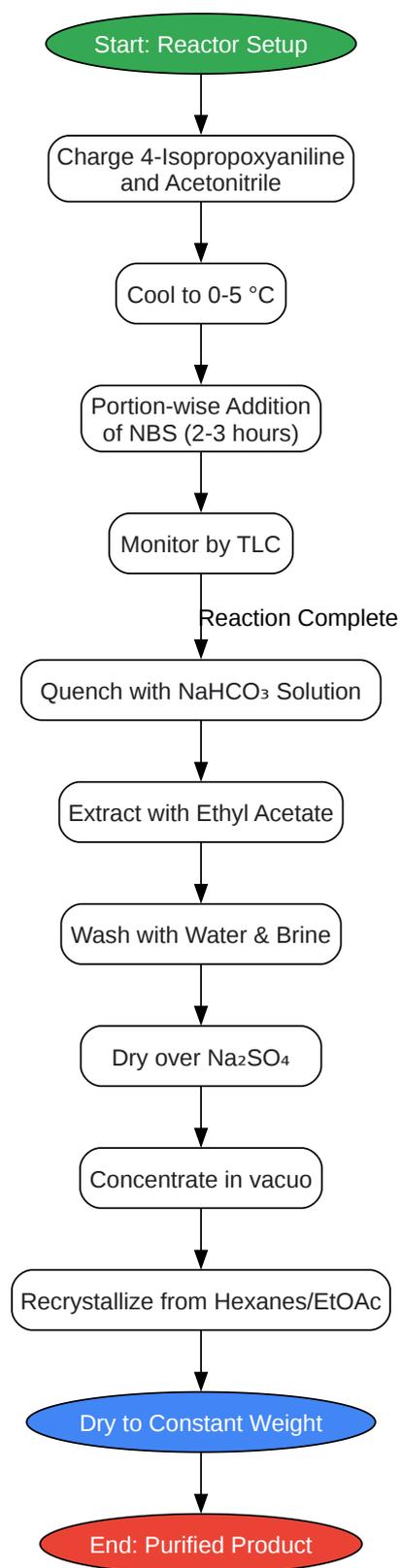
Causality Note:The bicarbonate wash neutralizes the reaction and helps in the subsequent removal of the succinimide byproduct, which has some solubility in the basic aqueous phase. The brine wash removes the bulk of the water from the organic phase, facilitating the subsequent drying step.

Step 5: Product Isolation and Purification

- Dry the combined organic layer over anhydrous sodium sulfate (approx. 500 g). Stir for 30 minutes, then filter to remove the drying agent.
- Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or a semi-solid.
- Purification by Recrystallization:
 - Transfer the crude product to a clean vessel.
 - Add a minimal amount of hot hexanes (or a hexane/ethyl acetate mixture) until the solid just dissolves.
 - Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
 - Collect the crystalline solid by filtration.
 - Wash the filter cake with a small amount of cold hexanes.
 - Dry the purified product in a vacuum oven at 40-45 °C to a constant weight.

Causality Note:Recrystallization is an efficient and cost-effective purification method for large-scale synthesis of solid compounds.^{[10][11]} It effectively removes soluble impurities, yielding a product of high purity.

Process Workflow and Parameter Control



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Caption: Experimental workflow for the scale-up synthesis.

Table 1: Critical Process Parameters

Parameter	Target Value	Justification & Control
Molar Ratio (NBS:Substrate)	1.05 : 1.0	Ensures complete reaction while minimizing excess brominating agent.
Reaction Temperature	0-5 °C	Critical for controlling exotherm and ensuring high regioselectivity.
Solvent Volume	~8 L / kg of substrate	Ensures adequate dissolution and heat transfer.
NBS Addition Time	2-3 hours	Prevents temperature spikes and side reactions.
Work-up pH	> 8 (after quench)	Ensures neutralization and aids in byproduct removal.
Purification Method	Recrystallization	Highly effective for removing impurities at scale.[10]

Analytical Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

- Appearance: Off-white to light brown crystalline solid.
- ¹H NMR & ¹³C NMR: To confirm the chemical structure and regiochemistry.
- Mass Spectrometry (MS): To confirm the molecular weight (Expected: 230.10 g/mol).[5]
- High-Performance Liquid Chromatography (HPLC): To determine purity (Target: ≥98%).[12]
- Melting Point: To assess purity.

Safety and Hazard Management

All operations must be conducted in a well-ventilated area, such as a walk-in fume hood, by personnel trained in handling hazardous chemicals.

- Chemical Hazards:
 - 4-Isopropoxyaniline: Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation.[13]
 - N-Bromosuccinimide (NBS): Corrosive. Causes severe skin burns and eye damage. Strong oxidizer.
 - Acetonitrile & Ethyl Acetate: Highly flammable liquids and vapors. Harmful if inhaled or swallowed.
- Personal Protective Equipment (PPE):
 - Chemical-resistant gloves (nitrile or neoprene).[14]
 - Chemical splash goggles and a face shield.[14]
 - Flame-retardant lab coat.
 - Appropriate respiratory protection may be required, especially when handling large quantities of powders.
- Engineering Controls:
 - Work must be performed in a chemical fume hood or a ventilated enclosure.[14]
 - Ensure fire extinguishers (powder, CO₂) and safety showers/eyewash stations are readily accessible.
- Spill & Waste Management:
 - In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

- o All chemical waste must be disposed of in accordance with local, state, and federal regulations.

Troubleshooting Guide

Issue	Probable Cause(s)	Recommended Solution(s)
Incomplete Reaction	- Insufficient NBS.- Low reaction temperature or short reaction time.	- Add a small additional portion of NBS (0.05 eq) and monitor by TLC.- Allow the reaction to stir for a longer period.
Low Yield	- Product loss during work-up or extraction.- Inefficient crystallization.	- Perform additional extractions of the aqueous layer.- Optimize recrystallization solvent system and cooling procedure.
Presence of Di-brominated Impurity	- Reaction temperature too high.- Addition of NBS was too fast.	- Strictly maintain the internal temperature at 0-5 °C.- Slow down the rate of NBS addition. The impurity may be removed by careful recrystallization.
Product is an Oil/Fails to Crystallize	- Presence of residual solvent or impurities.	- Ensure complete removal of solvent under high vacuum.- Attempt purification by column chromatography (less ideal for large scale).- Try a different solvent system for recrystallization.

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